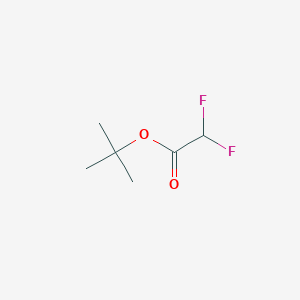

tert-Butyl difluoroacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2,2-difluoroacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O2/c1-6(2,3)10-5(9)4(7)8/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRMDFYXWQSOIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl Difluoroacetate and Analogues

Direct Esterification and Transesterification Routes

Direct esterification of difluoroacetic acid with tert-butanol (B103910) presents a straightforward approach to tert-butyl difluoroacetate (B1230586). However, the steric hindrance of the tert-butyl group makes this transformation challenging under standard Fischer esterification conditions. researchgate.net To overcome this, various methods have been developed. One approach involves the use of a cation exchange resin with a macro-reticular structure as a catalyst in a non-aqueous system. google.com This method allows for the direct esterification of tertiary alcohols like tert-butanol. google.com Another powerful and simple method for the tert-butylation of carboxylic acids, including presumably difluoroacetic acid, involves using bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297), which can directly afford tert-butyl esters in good yields. thieme-connect.comorganic-chemistry.org

Transesterification offers an alternative pathway. This involves reacting a more reactive ester of difluoroacetic acid, such as the methyl or ethyl ester, with tert-butanol in the presence of a suitable catalyst. While general transesterification methods are well-established, specific examples for the synthesis of tert-butyl difluoroacetate are less commonly reported. organic-chemistry.orgrsc.orgresearchgate.net However, the principles of transesterification, such as using catalysts like scandium(III) triflate or K₂HPO₄, could potentially be applied. organic-chemistry.org

A notable method for the synthesis of tert-butyl esters from other esters involves a PCl₃-mediated conversion, which proceeds through an in-situ generated acid chloride intermediate. researchgate.net This approach has been successfully applied to the synthesis of various ester and amide skeletons of bioactive molecules. researchgate.net

| Method | Reactants | Catalyst/Reagent | Key Features |

| Direct Esterification | Difluoroacetic acid, tert-Butanol | Cation exchange resin | Allows direct esterification of tertiary alcohols. google.com |

| Direct Esterification | Difluoroacetic acid, tert-Butyl acetate | Bis(trifluoromethanesulfonyl)imide | Simple, safe, and provides good yields. thieme-connect.comorganic-chemistry.org |

| Transesterification | Methyl/Ethyl difluoroacetate, tert-Butanol | Various catalysts (e.g., Sc(OTf)₃, K₂HPO₄) | Potentially applicable for this compound synthesis. organic-chemistry.org |

| PCl₃-mediated Transesterification | tert-Butyl ester precursor | PCl₃ | One-pot conversion to other esters via an acid chloride intermediate. researchgate.net |

Synthesis via Halogenated Difluoroacetate Precursors

The use of halogenated difluoroacetate precursors, particularly bromo- and chloro-derivatives, provides a versatile platform for the synthesis of this compound and a wide array of its analogues.

Generation from Bromodifluoroacetate Derivatives

tert-Butyl 2-bromo-2,2-difluoroacetate is a key intermediate that can be synthesized and then utilized in further reactions. One common route to this precursor involves the reaction of tert-butyl acetate with bromodifluoroacetic acid under controlled conditions. This brominated ester can then undergo various substitution reactions where the bromine atom is replaced by other functional groups.

Recent advancements have demonstrated the utility of bromodifluoroacetate esters as precursors for other valuable chemical entities. For instance, aerobic photoredox catalysis using bench-stable bromodifluoroacetate esters and amines can furnish a wide variety of oxamate (B1226882) esters under mild conditions. researchgate.netelsevierpure.com Another significant application is the use of ethyl bromodifluoroacetate in photoredox/copper dual catalysis to synthesize α-aryl-α,α-difluoroethyl esters from arylboronic acids. nih.gov Although this specific example uses the ethyl ester, the methodology highlights the reactivity of the bromodifluoroacetate scaffold.

The Reformatsky reaction, involving the reaction of ethyl bromodifluoroacetate with aldehydes in the presence of zinc, is another important transformation for creating new carbon-carbon bonds and accessing complex fluorinated molecules. scientific.net

Strategies for Precursor Synthesis

The synthesis of the halogenated precursors themselves is a critical first step. Bromo-2,2-difluoroacetyl chloride can be prepared and subsequently reacted with various alcohols, including tert-butanol, to yield the corresponding bromodifluoroacetate esters. google.com The purification of these esters, especially those with boiling points above 100°C like the tert-butyl ester, is typically achieved through vacuum distillation. google.com

Sodium bromodifluoroacetate has also been identified as an effective difluorocarbene source for the synthesis of gem-difluorocyclopropanes. thieme-connect.com This highlights the diverse reactivity of these precursors beyond simple ester formation.

A general procedure for synthesizing various benzylic bromodifluoroacetates involves the reaction of the corresponding benzyl (B1604629) alcohol with bromodifluoroacetic acid. nih.gov This method has been used to prepare a range of substituted benzyl bromodifluoroacetates in good yields. nih.gov

| Precursor | Synthetic Route | Subsequent Reactions |

| tert-Butyl 2-bromo-2,2-difluoroacetate | tert-Butyl acetate + Bromodifluoroacetic acid | Nucleophilic substitution, Photoredox catalysis. researchgate.net |

| Ethyl bromodifluoroacetate | Commercially available | Photoredox/copper dual catalysis, Reformatsky reaction. nih.govscientific.net |

| Bromo-2,2-difluoroacetyl chloride | - | Reaction with alcohols (e.g., tert-butanol). google.com |

| Benzylic bromodifluoroacetates | Benzyl alcohol + Bromodifluoroacetic acid | Copper-catalyzed trifluoroethylation. nih.gov |

Fluorination-Based Synthetic Approaches to Difluoroacetate Esters

Direct fluorination methodologies offer another strategic avenue to difluoroacetate esters and their precursors. These methods can be broadly categorized into electrophilic and nucleophilic fluorination.

Electrophilic Fluorination Methodologies

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are commonly used due to their stability and safety. wikipedia.org

The enantioselective electrophilic fluorination of β-ketoesters using chiral catalysts can produce α-fluoro-β-ketoesters with high yields and moderate to high enantioselectivities. researchgate.net While not directly producing difluoroacetates, this demonstrates the principle of introducing fluorine adjacent to an ester carbonyl. The choice of the fluorinating agent, such as NFSI, can be crucial for achieving high enantiomeric excesses. researchgate.net

Palladium-catalyzed C-H fluorination represents another approach, where a directing group guides the fluorination to a specific position. chinesechemsoc.org These methods provide a powerful tool for the selective introduction of fluorine into complex molecules. chinesechemsoc.org

Nucleophilic Fluorination Methodologies

Nucleophilic fluorination typically involves the displacement of a leaving group by a fluoride (B91410) ion. Common sources of nucleophilic fluoride include potassium fluoride (KF), cesium fluoride (CsF), and silver fluoride (AgF). acs.org The reactivity of these salts often correlates with their solubility and lattice enthalpy. acs.org

A significant advancement is the copper-catalyzed H-F insertion into α-diazocarbonyl compounds using KF and hexafluoroisopropanol. acs.org This method provides access to complex α-fluorocarbonyl derivatives under mild conditions and is adaptable for radiofluorination. acs.org

Deoxyfluorination reactions, using reagents like diethylaminosulfur trifluoride (DAST), can convert α-ketoesters into α,α-difluoroacetates. researchgate.net For instance, the deoxofluorination of glyoxylates with Morph-DAST has been used to prepare diazolyl α,α-difluoroacetates in high yields. researchgate.net

| Fluorination Type | Reagent/Catalyst | Substrate Type | Key Features |

| Electrophilic | N-F reagents (e.g., NFSI, Selectfluor®) | β-Ketoesters, Arenes | Can be made enantioselective with chiral catalysts. wikipedia.orgresearchgate.net |

| Electrophilic | Pd-catalysis | C-H bonds | Site-selective fluorination guided by directing groups. chinesechemsoc.org |

| Nucleophilic | KF, Hexafluoroisopropanol | α-Diazocarbonyl compounds | Copper-catalyzed H-F insertion, mild conditions. acs.org |

| Nucleophilic (Deoxyfluorination) | DAST and its analogues | α-Ketoesters/Glyoxylates | Converts C=O to CF₂. researchgate.net |

Radical-Mediated Fluorination Processes

Radical-mediated reactions have become a cornerstone in synthetic organic chemistry, offering powerful methods for the formation of carbon-fluorine bonds. researchgate.net These processes are particularly relevant for the synthesis of difluoroacetylated compounds. The generation of a difluoroacetyl radical, or a synthetic equivalent, allows for its addition to various organic scaffolds.

One common strategy involves the use of reagents like ethyl bromodifluoroacetate in the presence of a radical initiator. nih.govacs.org For instance, copper-catalyzed radical addition of alkynols to ethyl bromodifluoroacetate has been developed for the synthesis of various difluoroheterocyclic compounds. acs.org This method proceeds via a free radical addition followed by a molecular lactone exchange, highlighting the versatility of radical difluoroacetylation. acs.org While this specific example leads to heterocyclic systems, the underlying principle of generating a difluoroacetyl radical from a precursor like ethyl bromodifluoroacetate is applicable to the synthesis of other difluoroacetate esters.

Visible-light-promoted reactions have also emerged as a mild and efficient way to initiate radical processes. researchgate.netnih.gov For example, the aryldifluoroacetylation of alkynes using ethyl bromodifluoroacetate can be achieved under visible light, leading to the formation of 3-difluoroacetylated coumarins. nih.gov This reaction proceeds through a proposed tandem radical cyclization, demonstrating the direct formation of Csp²-CF₂COOEt bonds. nih.gov The generation of the radical species is often predictable, and the subsequent reactions can exhibit good selectivity. chinesechemsoc.org

The choice of the radical precursor is crucial. Hypervalent iodine reagents have been designed and synthesized to act as efficient sources for fluoroalkyl radicals under mild, visible-light-triggered conditions, often avoiding the need for a photocatalyst. researchgate.net Another approach involves the use of N-Fluorobenzenesulfonimide (NFSI), which can serve as a fluorine source in radical fluorination reactions. mdpi.comrsc.org The decomposition of tert-butyl peresters can generate alkyl radicals, which are then trapped by NFSI to form the C-F bond. rsc.org The stability of the generated radical intermediate plays a significant role in the reaction's success. chinesechemsoc.org For instance, the perfluoro-tert-butyl radical, (CF₃)₃C•, is a notable electrophilic carbon-centered radical that has been generated from stable and scalable reagents for addition to unsaturated compounds. nih.gov

| Radical Precursor/Reagent | Catalyst/Initiator | Substrate Type | Product Type | Reference(s) |

| Ethyl bromodifluoroacetate | Copper | Alkynol | Difluoroheterocycle | acs.org |

| Ethyl bromodifluoroacetate | Visible Light | Alkyne | 3-Difluoroacetylated coumarin | nih.gov |

| Difluoroiodane(III) reagents | Visible Light | Alkynoates | 3-Fluoroalkylated coumarins | researchgate.net |

| tert-Butyl peresters / NFSI | Heat/Light | Carboxylic acids | Alkyl fluorides | rsc.org |

| Perfluoro-tert-butanol / Hypervalent iodonium (B1229267) salt | Photocatalyst (Ir(III)) | Styrene (B11656) derivatives | Perfluoro-tert-butylated compounds | nih.gov |

This table summarizes various radical-mediated approaches for the synthesis of fluorinated compounds, illustrating principles applicable to this compound synthesis.

Chemoenzymatic and Biocatalytic Synthesis Considerations

The integration of enzymatic methods into synthetic organic chemistry, known as chemoenzymatic synthesis, offers significant advantages in terms of selectivity, mild reaction conditions, and sustainability. utupub.fi For the synthesis of chiral fluorinated molecules, including esters like this compound, biocatalysis presents a powerful tool. whiterose.ac.ukmdpi.com

Lipases are a class of hydrolases that have been extensively used as biocatalysts in organic synthesis due to their stability in organic solvents, broad substrate acceptance, and high regio- and enantioselectivity. mdpi.comnih.gov These enzymes are particularly effective in catalyzing the synthesis of esters. mdpi.com For example, Novozym 435, an immobilized lipase (B570770) from Candida antarctica, has been shown to be effective in producing fluorinated polyesters from activated diesters and fluorinated diols. dss.go.th The enzymatic approach can overcome challenges associated with the chemical synthesis of fluorinated esters, where the reactivity of substrates can be influenced by the strong electron-withdrawing nature of fluorine atoms. dss.go.th

The kinetic resolution of racemic mixtures is a common application of lipases in producing enantiopure compounds. utupub.fimdpi.com This can be applied to the synthesis of chiral fluorinated carboxylic acids or alcohols, which could then be esterified to the desired tert-butyl ester. Lipase-catalyzed hydrolysis of racemic fluorinated esters often results in the formation of one enantiomer of the carboxylic acid while leaving the other enantiomer of the ester unreacted, both with high enantiomeric excess. mdpi.com The choice of solvent, temperature, and the specific lipase are crucial parameters that affect the reaction's efficiency and selectivity. mdpi.commdpi.com Solvents like tert-butyl methyl ether (MTBE) are often employed in these biocatalytic reactions. utupub.fimdpi.com

Aldolases represent another class of enzymes that can be used to form carbon-carbon bonds with high stereocontrol, which is valuable for synthesizing complex fluorinated molecules. whiterose.ac.uk While direct enzymatic synthesis of this compound is not widely documented, the principles of chemoenzymatic synthesis are applicable. A potential strategy could involve the lipase-catalyzed transesterification of ethyl difluoroacetate with tert-butanol. The use of enzymes in flow chemistry is also a growing area, allowing for reduced reaction times and continuous production. mdpi.com

| Enzyme Class | Enzyme Example | Reaction Type | Substrate Example | Product Example | Reference(s) |

| Lipase | Novozym 435 (Candida antarctica) | Polyesterification | Activated diester, Fluorinated diol | Fluorinated polyester | dss.go.th |

| Lipase | Burkholderia cepacia lipase | Kinetic Resolution (Hydrolysis) | Racemic fluorinated arylcarboxylic esters | (S)-Carboxylic acid, (R)-Ester | mdpi.com |

| Aldolase | Pyruvate aldolases | Aldol (B89426) reaction | Fluoropyruvate, Aldehydes | α-Fluoro β-hydroxy carboxylic esters | whiterose.ac.uk |

| Hydrolase | Halohydrin dehalogenase (HHDH) | Cyanolysis | Fluorinated styrene oxide | Enantioenriched fluorinated cyanohydrin | acs.org |

This table provides an overview of different enzyme classes and their applications in synthesizing fluorinated compounds, highlighting potential routes for the biocatalytic production of this compound analogues.

Development of Sustainable Synthetic Protocols

The development of sustainable and environmentally friendly synthetic methods is a major focus in modern chemistry, driven by the principles of green chemistry. numberanalytics.comcas.cn These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. numberanalytics.com The synthesis of fluorinated compounds, including this compound, is an area where green chemistry can have a significant impact, as traditional fluorination methods often involve harsh reagents and conditions. numberanalytics.comtandfonline.com

A key aspect of sustainable synthesis is the use of greener reagents and solvents. For the synthesis of tert-butyl esters, di-tert-butyl carbonate ((Boc)₂O) has been utilized as a tert-butyl source in a solvent-free and base-free method facilitated by electromagnetic milling. rsc.org This approach avoids the need for additional heating and is advantageous for sensitive molecules. rsc.org Another green approach for synthesizing tert-butyl bromoacetate, a related compound, uses isobutene and bromoacetic acid with a solid super-strong acid catalyst, which can be filtered and reused. google.com

In the context of fluorination, significant efforts have been made to replace hazardous fluorinating agents. numberanalytics.com The use of elemental fluorine (F₂) in selective direct fluorination (SDF) processes, while seemingly hazardous, can be highly efficient and atom-economical when controlled properly. rsc.org For example, the synthesis of 2-fluoromalonate esters via direct fluorination has been shown to be environmentally competitive with traditional multi-step methods when assessed by green metrics like Process Mass Intensity (PMI). rsc.org Electrochemical fluorination is another promising green technique that offers a reagent-free approach to introducing fluorine into organic molecules under mild conditions. numberanalytics.combioengineer.org

Mechanochemistry, which involves reactions conducted in the solid state by grinding or milling, offers a way to eliminate bulk solvents, which are often a major source of waste. rsc.org A solid-state aromatic nucleophilic fluorination using potassium fluoride (KF) and a quaternary ammonium (B1175870) salt has been developed, which is fast and avoids the use of high-boiling, toxic solvents. rsc.org Combining different green methodologies, such as a selective direct fluorination step with a subsequent enzymatic reaction, represents a powerful strategy for producing complex chiral fluorinated molecules sustainably. rsc.org This chemoenzymatic approach can lead to significantly lower waste streams compared to purely chemical routes that may rely on expensive and wasteful precious metal catalysts. rsc.org

| Green Chemistry Approach | Specific Method | Reagents/Conditions | Advantage(s) | Reference(s) |

| Alternative Reagents | Esterification with (Boc)₂O | Electromagnetic milling, solvent-free, base-free | Avoids solvents and heating, neutral conditions | rsc.org |

| Recyclable Catalysts | Solid super-strong acid catalysis | Isobutene, bromoacetic acid | Catalyst can be recovered and reused | google.com |

| Atom Economy | Selective Direct Fluorination (SDF) | F₂ gas, catalyst (e.g., copper nitrate) | High atom economy, one-step process | rsc.orgrsc.org |

| Solvent-Free Reactions | Mechanochemical Fluorination | KF, quaternary ammonium salt, ball milling | Eliminates need for toxic, high-boiling solvents | rsc.org |

| Electrochemical Methods | Anodic Fluorination | Substrate, fluoride source (e.g., Et₃N·3HF) | Reagent-free, mild conditions | numberanalytics.com |

| Chemoenzymatic Synthesis | Fluorination-Amidase Strategy | F₂ gas for fluorination, amidase for cyclization | Low waste, avoids precious metals, high enantioselectivity | rsc.org |

This table outlines various sustainable and green chemistry protocols that are relevant to the synthesis of this compound and its analogues.

Reactivity Profiles and Mechanistic Investigations of Tert Butyl Difluoroacetate

Role as a Difluoroacetylation Reagent

Difluoroacetylation is a process that introduces a difluoroacetyl group (CHF₂C(O)-) onto a substrate. The reactivity of an ester like tert-butyl difluoroacetate (B1230586) in such reactions is largely dictated by the stability of the potential leaving group (tert-butoxide) and the nature of the reaction conditions (nucleophilic, electrophilic, or radical).

Nucleophilic Difluoroacetylation Reactions

In a potential nucleophilic difluoroacetylation, a nucleophile would attack the carbonyl carbon of tert-butyl difluoroacetate, leading to the displacement of the tert-butoxide group. This type of reaction is a standard ester substitution (transesterification, amidation, etc.). The tert-butyl group, being bulky, can sterically hinder the approach of nucleophiles to the carbonyl center. Furthermore, the reaction's success would depend on the nucleophile's strength and the reaction conditions used to facilitate the substitution. There is, however, a lack of specific studies in the scientific literature detailing the use of this compound as a reagent for nucleophilic difluoroacetylation of various substrates.

Electrophilic Difluoroacetylation Reactions

Electrophilic difluoroacetylation would require the generation of a difluoroacetyl cation or a related electrophilic species from this compound. Given the electron-withdrawing nature of the two fluorine atoms, the formation of a positive charge on the α-carbon is highly unfavorable, making this pathway mechanistically challenging under standard conditions. Consequently, this compound is not recognized as a precursor for electrophilic difluoroacetylation in published research.

Radical Difluoroacetylation Processes

The generation of a difluoroacetate radical from this compound would necessitate the homolytic cleavage of a C-H or C-C bond. This is not a facile process. In contrast, related compounds such as alkyl 2-bromo-2,2-difluoroacetates are effective precursors for the corresponding difluoroacetyl radical. For instance, ethyl and methyl 2-bromo-2,2-difluoroacetate have been used in sodium dithionite (Na₂S₂O₄)-mediated radical additions to vinyl ethers. nih.govresearchgate.net This process involves the generation of the •CF₂CO₂R radical, which then engages in further reactions.

A structurally similar compound, tert-butyl 2-bromo-2,2-difluoroacetate , is commercially available and would be the logical precursor for the tert-butyl difluoroacetyl radical. sigmaaldrich.com However, specific studies detailing its application in radical difluoroacetylation processes are not widely reported. The reactivity would be expected to follow that of its methyl and ethyl analogues. nih.govresearchgate.net

| Reagent Precursor | Radical Generated | Method | Application |

| Ethyl 2-bromo-2,2-difluoroacetate | •CF₂CO₂Et | Na₂S₂O₄-mediated | Addition to vinyl ethers nih.govresearchgate.net |

| Methyl 2-bromo-2,2-difluoroacetate | •CF₂CO₂Me | Na₂S₂O₄-mediated | Addition to vinyl ethers nih.govresearchgate.net |

| This compound | •CF₂CO₂tBu | Not reported | Not reported |

Generation and Reaction Pathways of Difluorocarbene from Difluoroacetate Precursors

Difluorocarbene (:CF₂) is a highly valuable intermediate for the synthesis of gem-difluorinated compounds. rsc.orgcas.cn Its generation typically requires a precursor with a good leaving group attached to the CF₂ moiety.

Cycloaddition Reactions, Including Difluorocyclopropanation

The generation of difluorocarbene from acetate (B1210297) precursors generally involves the elimination of both the carboxylate group and another leaving group from the α-carbon. For example, sodium chlorodifluoroacetate (ClCF₂CO₂Na) thermally decomposes to release :CF₂, sodium chloride, and carbon dioxide.

For this compound (CHF₂CO₂tBu), the generation of :CF₂ would require the cleavage of the C-H bond and the departure of the tert-butyl carboxylate group. This is a high-energy process and is not a reported method for generating difluorocarbene.

More effective difluoroacetate-based precursors for difluorocarbene possess a superior leaving group on the α-carbon. A prime example is Trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA), which releases difluorocarbene under mild, fluoride-catalyzed conditions. rsc.orgnih.govresearchgate.net The high reactivity of TFDA stems from the excellent leaving group ability of the fluorosulfonyl group.

Table Comparing Potential Difluorocarbene Precursors

| Precursor | Leaving Groups | Conditions for :CF₂ Generation | Utility |

|---|---|---|---|

| Sodium Chlorodifluoroacetate | Cl⁻, CO₂ | Thermal | Widely used, but requires high temperatures cas.cn |

| Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) | FSO₂⁻, CO₂, TMSF | Catalytic F⁻, mild conditions | Highly efficient for electron-rich and deficient alkenes nih.govresearchgate.net |

The utility of effective difluorocarbene sources like TFDA is demonstrated in the high-yield difluorocyclopropanation of a wide range of alkenes, including electron-deficient substrates like n-butyl acrylate. researchgate.net

Insertion Reactions of Difluorocarbene

Once generated from a suitable precursor, difluorocarbene can undergo insertion reactions into various bonds, although this is generally less common than cycloaddition. These reactions are characteristic of the carbene intermediate itself, rather than the precursor. As this compound is not an effective precursor for difluorocarbene, it is not used in this context. Research on difluorocarbene insertion reactions typically employs more established precursors.

Transformations Involving the tert-Butyl Ester Moiety

The tert-butyl ester group is a prevalent protecting group in organic synthesis, valued for its stability under a range of conditions and its susceptibility to removal under specific acidic environments. Its incorporation into the difluoroacetate structure imparts these characteristic reactivity patterns to the molecule.

The removal of the tert-butyl group, a process known as deprotection, is most commonly achieved with strong acids like trifluoroacetic acid (TFA), which exploits the formation of a stable tertiary carbocation. thieme-connect.destudy.com However, for complex molecules containing other acid-sensitive functional groups, this method lacks selectivity. Orthogonal deprotection strategies, which allow for the selective removal of one protecting group while others remain intact, are therefore critical.

One such strategy for tert-butyl esters involves the use of Lewis acids. For instance, zinc bromide (ZnBr₂) in dichloromethane (DCM) has been shown to chemoselectively cleave tert-butyl esters in the presence of other acid-labile protecting groups such as N-Boc and N-trityl, which are typically labile in strong protic acids. researchgate.net This approach provides a milder alternative to strong acids, enhancing the synthetic utility of tert-butyl esters in multifunctional systems. researchgate.net The conditions for these deprotection methods can be fine-tuned to achieve the desired selectivity.

Table 1: Selected Deprotection Conditions for tert-Butyl Esters

| Reagent(s) | Solvent(s) | Typical Conditions | Selectivity Profile |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% TFA in DCM, room temp. | Low; cleaves most acid-labile groups. |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Excess ZnBr₂, room temp., 24h | High; selective for t-butyl esters over some other acid-labile groups. researchgate.net |

| Phosphoric Acid (H₃PO₄) | Aqueous | 85% H₃PO₄ | Mild alternative to TFA for some substrates. stackexchange.com |

| Iodotrimethylsilane (TMSI) | Chloroform | Room temp. | Effective for cleaving robust ethers and esters. thieme-connect.de |

The tert-butyl group is one of the most sterically demanding substituents used in organic chemistry. Its significant bulk exerts a profound influence on the stereochemistry and regiochemistry of reactions occurring at or near the difluoroacetate moiety. This steric hindrance can block or slow reactions at adjacent sites, thereby directing incoming reagents to less sterically congested positions.

In the context of electrophilic aromatic substitution on a molecule containing a tert-butyl group, the substituent typically acts as an ortho-para director. However, the sheer size of the group significantly disfavors substitution at the ortho position. stackexchange.com Consequently, the para-substituted product is heavily favored. stackexchange.com While electronic factors like hyperconjugation and inductive effects contribute to this directing effect, steric hindrance is often the dominant factor in determining the product ratio. stackexchange.com

In some cases, the interplay of steric, electronic, and medium effects can lead to unexpected outcomes, where substitution occurs at a sterically hindered position, but these are exceptions to the general rule. researchgate.netchemrxiv.org For reactions involving the ester carbonyl of this compound itself, the tert-butyl group can hinder the approach of bulky nucleophiles, potentially slowing reaction rates compared to less hindered esters like methyl or ethyl esters.

Table 2: Regiochemical Influence of a tert-Butyl Group in a Hypothetical Electrophilic Aromatic Substitution

| Position | Relative Yield | Primary Influencing Factor |

| Ortho | Very Low | High steric hindrance from the t-butyl group. stackexchange.com |

| Meta | Low | Electronically disfavored (t-butyl is an activating group). stackexchange.com |

| Para | High | Electronically favored and sterically accessible. stackexchange.com |

Mechanistic Studies of Key Reactions

Understanding the precise mechanisms of reactions involving this compound is essential for controlling reaction outcomes and designing new synthetic methodologies. Mechanistic studies often focus on identifying transient species and characterizing the energy profile of the reaction pathway.

The acid-catalyzed deprotection of tert-butyl esters is a classic example of a reaction proceeding through a well-defined reactive intermediate. lumenlearning.com The mechanism involves the initial protonation of the ester's carbonyl oxygen. stackexchange.com This is followed by the cleavage of the carbon-oxygen bond to release the carboxylic acid and, crucially, the formation of a relatively stable tert-butyl carbocation. study.comwiley.com

This tertiary carbocation is a key short-lived intermediate in the reaction pathway. lumenlearning.comslideshare.net Its fate depends on the reaction conditions. In non-nucleophilic solvents like dichloromethane, it typically undergoes deprotonation to form isobutylene gas. stackexchange.com In the presence of the trifluoroacetate counter-ion from the acid catalyst, the carbocation can also be trapped to form tert-butyl trifluoroacetate as a byproduct, which can itself act as an alkylating agent in side reactions. nih.gov

The kinetic isotope effect (KIE) is a powerful tool used to probe reaction mechanisms, particularly the bond-breaking and bond-forming events in the rate-determining step. wikipedia.org A KIE is observed when replacing an atom in a reactant with one of its heavier isotopes (e.g., hydrogen with deuterium) leads to a change in the reaction rate. wikipedia.orgprinceton.edu

While specific KIE studies on this compound are not widely reported, the principles can be applied to understand its reactions. For instance, in the acid-catalyzed deprotection, a secondary KIE could be measured by comparing the hydrolysis rate of this compound with that of its deuterated analogue (e.g., tert-butyl-d9-difluoroacetate). A small but significant secondary KIE (kH/kD > 1) would be expected, consistent with a change in hybridization at the tertiary carbon from sp³ in the ground state to sp² in the transition state leading to the carbocation. This would provide evidence for a mechanism involving C-O bond cleavage in the rate-determining step. researchgate.net Such studies are crucial for distinguishing between different possible mechanistic pathways, such as SN1- versus SN2-type processes. wikipedia.org

Transition state analysis, often performed using computational chemistry methods like Density Functional Theory (DFT), provides a detailed picture of the highest-energy point along a reaction coordinate. nih.govscm.com For a reaction involving this compound, such as its acid-catalyzed hydrolysis, transition state analysis would focus on the geometry and energy of the structure corresponding to the cleavage of the C-O bond.

Applications of Tert Butyl Difluoroacetate in Advanced Organic Synthesis

Building Block for Complex Fluorinated Molecules

The difluoroacetyl group provided by tert-butyl difluoroacetate (B1230586) serves as a cornerstone for constructing a wide array of fluorinated organic structures. Its synthetic flexibility allows for the creation of fluorinated aliphatic and aromatic systems, the assembly of fluorine-containing heterocycles, and the straightforward preparation of difluoromethylated carboxylic acids and their derivatives.

While direct, single-step applications of tert-butyl difluoroacetate for the synthesis of simple fluorinated aliphatics and aromatics are less common, its primary value is realized in multi-step sequences. The this compound unit is typically introduced into a molecule via carbon-carbon bond-forming reactions, after which the ester and difluoromethylene groups can be chemically manipulated. For instance, the products of Reformatsky-type reactions can undergo subsequent reduction, elimination, or rearrangement reactions to yield a variety of fluorinated aliphatic structures. The ester functionality can also be converted into other groups that facilitate further synthetic transformations, ultimately leading to complex aliphatic and aromatic targets.

The introduction of difluoromethyl groups is of paramount importance for functionalizing diverse fluorine-containing heterocycles, which are core moieties in many pharmacologically active compounds. rsc.org Reagents like ethyl bromodifluoroacetate, a close analog of tert-butyl bromodifluoroacetate, are instrumental in synthesizing these structures. researchgate.net

A prominent application is in the synthesis of α,α-difluoro-β-lactams, a class of compounds with significant potential in medicinal chemistry. In a notable example, the Reformatsky reaction of ethyl bromodifluoroacetate with various imines, catalyzed by a chiral amino alcohol ligand, provides an efficient route to these heterocyclic systems. rsc.org This transformation proceeds with high enantioselectivity, demonstrating the reagent's utility in constructing stereochemically defined heterocyclic frameworks. The tert-butyl ester variant would offer alternative deprotection conditions, providing synthetic flexibility.

Table 1: Synthesis of α,α-Difluoro-β-lactams via Enantioselective Reformatsky Reaction

| Imine Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| N-(4-Methoxybenzylidene)aniline | 3,3-Difluoro-1-(4-methoxyphenyl)-4-phenylazetidin-2-one | 72 | 99 |

| N-Benzylideneaniline | 3,3-Difluoro-1,4-diphenylazetidin-2-one | 74 | 99 |

| N-(4-Chlorobenzylidene)aniline | 1-(4-Chlorophenyl)-3,3-difluoro-4-phenylazetidin-2-one | 68 | 99 |

| N-Benzylidene-4-methoxyaniline | 3,3-Difluoro-4-(4-methoxyphenyl)-1-phenylazetidin-2-one | 65 | 99 |

Data derived from research on the enantioselective synthesis of α,α-difluoro-β-lactams using ethyl bromodifluoroacetate, demonstrating the potential of analogous tert-butyl reagents. rsc.org

This compound is a precursor for a variety of difluoromethylated compounds through the transformation of its ester group. An iridium-catalyzed reductive alkylation of tertiary amides and lactams using difluoro-Reformatsky reagents (BrZnCF₂COOR) provides a direct route to α-difluoroalkylated tertiary amines. acs.org The resulting tert-butyl ester product serves as a versatile handle for downstream derivatizations. This methodology demonstrates excellent functional group tolerance and has been applied to late-stage drug functionalization and gram-scale synthesis. acs.org

The synthetic utility is highlighted by the conversion of the initial ester product into several key derivatives through standard organic procedures:

Primary Alcohol: Reduction with sodium borohydride.

Primary Amide: Treatment with a methanolic ammonia (B1221849) solution.

Tertiary Alcohol: Addition of a Grignard reagent.

Carboxylic Acid: Saponification followed by acidification. acs.org

Table 2: Derivatization of a Difluoroacetate Ester Product

| Starting Material | Reagents | Product | Yield (%) |

|---|---|---|---|

| tert-Butyl 2,2-difluoro-3-(1-methyl-2-oxoindolin-3-yl)propanoate | NaBH₄ | 2,2-Difluoro-3-(1-methyl-2-oxoindolin-3-yl)propan-1-ol | 81 |

| tert-Butyl 2,2-difluoro-3-(1-methyl-2-oxoindolin-3-yl)propanoate | NH₃, MeOH | 2,2-Difluoro-3-(1-methyl-2-oxoindolin-3-yl)propanamide | 85 |

| tert-Butyl 2,2-difluoro-3-(1-methyl-2-oxoindolin-3-yl)propanoate | MeMgBr (2.1 equiv) | 1,1-Difluoro-2-(1-methyl-2-oxoindolin-3-yl)-4-methylpentan-3-ol | 61 |

| tert-Butyl 2,2-difluoro-3-(1-methyl-2-oxoindolin-3-yl)propanoate | 1. Saponification 2. Acidification | 2,2-Difluoro-3-(1-methyl-2-oxoindolin-3-yl)propanoic acid | quant. |

Data from research on the iridium-catalyzed reductive Reformatsky reaction and subsequent derivatizations. acs.org

Reagent in Asymmetric Synthesis

The controlled synthesis of single stereoisomers is a central goal of modern chemistry, particularly in the pharmaceutical industry. This compound and its bromo-derivative are valuable reagents in asymmetric synthesis, enabling the creation of chiral molecules with high levels of stereocontrol through both enantioselective and diastereoselective transformations.

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. This is often achieved by using chiral catalysts or reagents that create a chiral environment for the reaction. The imino-difluoro-Reformatsky reaction, which couples α-halo-α,α-difluoro esters with imines, is a powerful method for generating α,α-difluoro-β-amino acids and their derivatives in high enantiomeric purity. researchgate.netdicp.ac.cn

By employing a chiral ligand, such as a commercially available amino alcohol, the reaction between ethyl bromodifluoroacetate and an imine can be guided to produce one enantiomer of the resulting β-lactam product preferentially. rsc.org This approach has been shown to yield a variety of α,α-difluoro-β-lactams with excellent enantioselectivity (up to 99% ee), showcasing the potential of difluoroacetate reagents in catalytic asymmetric synthesis. rsc.orgresearchgate.net The use of this compound in similar systems would be governed by the same principles of stereochemical control.

Diastereoselective reactions are used to control the relative stereochemistry between two or more newly formed stereocenters. Chiral auxiliaries—stereogenic groups that are temporarily attached to a substrate—are frequently employed to direct the stereochemical outcome of a reaction. youtube.comwikipedia.org

A powerful application of this strategy is the aza-Reformatsky reaction of bromodifluoroacetates with chiral N-tert-butanesulfinyl imines. researchgate.netnih.gov The tert-butanesulfinyl group acts as a potent chiral auxiliary, directing the nucleophilic attack of the zinc enolate of the difluoroacetate to one face of the imine. This process typically proceeds through a rigid, six-membered, chair-like transition state where the zinc atom coordinates to both the sulfinyl oxygen and the imine nitrogen. nih.gov Steric interactions within this transition state assembly dictate the facial selectivity of the addition, leading to the formation of one diastereomer in high excess. This method provides an efficient route to chiral α,α-difluoro-β-amino esters with excellent diastereoselectivity. researchgate.netnih.gov

Table 3: Diastereoselective aza-Reformatsky Reaction with Chiral Sulfinylimines

| Imine R¹ Group | Imine R² Group | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| 4-MeO-C₆H₄ | H | tert-Butyl 3-((R)-N-(tert-butylsulfinyl)amino)-3-(4-methoxyphenyl)-2,2-difluoropropanoate | 64 | 93:7 |

| 4-CF₃-C₆H₄ | H | tert-Butyl 3-((R)-N-(tert-butylsulfinyl)amino)-3-(4-(trifluoromethyl)phenyl)-2,2-difluoropropanoate | 55 | 95:5 |

| 2-Furyl | H | tert-Butyl 3-((R)-N-(tert-butylsulfinyl)amino)-3-(furan-2-yl)-2,2-difluoropropanoate | 46 | 94:6 |

| n-Hexyl | H | tert-Butyl 3-((R)-N-(tert-butylsulfinyl)amino)-2,2-difluorononanoate | 58 | >95:5 |

Data adapted from research on diastereoselective Reformatsky-type reactions using chiral sulfinylimines and difluoroacetate reagents. researchgate.netnih.gov

Integration into Multi-Component and Cascade Reaction Sequences

The efficient construction of complex molecular architectures is a central goal of modern organic synthesis. Multi-component reactions (MCRs) and cascade reactions have emerged as powerful strategies to achieve this goal by combining multiple bond-forming events in a single operation, thereby increasing efficiency and reducing waste. While direct applications of this compound in documented MCRs and cascade sequences are not extensively reported, its structural motifs and the reactivity of related difluoroacetate compounds suggest significant potential for its integration into such processes.

One plausible avenue for the incorporation of the this compound moiety is through the generation of a Reformatsky-type reagent. The classical Reformatsky reaction involves the formation of an organozinc reagent from an α-halo ester, which then adds to a carbonyl compound. wikipedia.orglibretexts.orgorganic-chemistry.orgadichemistry.com A hypothetical multi-component reaction could, therefore, involve the in situ formation of a zinc enolate from a tert-butyl α-halodifluoroacetate, which could then participate in a subsequent reaction with an aldehyde and another nucleophile or electrophile present in the reaction mixture. The crystal structure of the THF complex of the Reformatsky reagent derived from tert-butyl bromozincacetate has been determined, indicating the feasibility of forming such intermediates. wikipedia.orglibretexts.org

Furthermore, cascade reactions initiated by the introduction of a difluoroacetate group represent a promising strategy. For instance, visible-light-triggered radical difluoroacetylation/cyclization of chromone-tethered alkenes has been achieved using bromodifluoroacetates as the radical precursor. nih.gov This type of transformation, where the initial addition of the difluoroacetate radical initiates a cascade of ring-forming events, could conceivably be adapted to utilize a this compound-derived radical. Such a sequence would allow for the rapid construction of complex heterocyclic scaffolds containing the valuable difluoroacetate functionality.

The following table outlines a hypothetical multi-component reaction scenario involving a derivative of this compound:

| Reaction Type | Components | Potential Product | Key Transformation |

| Aza-Reformatsky MCR | Aldehyde, Amine, tert-Butyl Bromodifluoroacetate | β-Amino-α,α-difluoroester | Formation of an imine followed by nucleophilic addition of the zinc enolate of this compound. |

Contributions to Total Synthesis of Natural Products and Analogues

The introduction of fluorine into bioactive molecules can have profound effects on their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the development of synthetic methods for the preparation of fluorinated analogues of natural products is an area of significant interest. rsc.orgnih.gov While the direct use of this compound as a key building block in the total synthesis of a natural product is not prominently documented, its potential contribution lies in the synthesis of fluorinated analogues with potentially enhanced therapeutic properties.

The difluoroacetyl group is a valuable pharmacophore, and its incorporation can be a key step in modifying the biological activity of a natural product. The synthetic strategies discussed in the previous section, such as Reformatsky and radical-mediated cascade reactions, provide potential pathways for introducing the this compound unit into complex intermediates en route to natural product analogues.

For example, the aldol (B89426) reaction is a cornerstone of natural product synthesis, enabling the stereocontrolled formation of carbon-carbon bonds. nih.govwilliams.edunih.govwikipedia.org A lithium enolate of this compound could potentially serve as a nucleophile in an aldol-type addition to a complex aldehyde derived from a natural product, thereby introducing the difluoroacetate moiety. This approach would allow for the synthesis of analogues with modified polarity and electronic properties in key regions of the molecule.

The following table illustrates the potential impact of incorporating the this compound moiety into natural product analogues:

| Natural Product Class | Modification Strategy | Potential Analogue Feature | Anticipated Biological Effect |

| Macrolides | Aldol addition of a this compound enolate to a precursor aldehyde. | Introduction of a -CF2COOtBu group in the macrocyclic ring or a side chain. | Altered binding affinity to the ribosome due to modified hydrogen bonding and electronic interactions. |

| Alkaloids | Reformatsky-type reaction with a ketone intermediate in the synthesis. | Formation of a tertiary alcohol bearing a difluoroacetate group. | Enhanced metabolic stability by blocking a potential site of oxidation. |

| Polyketides | Radical cascade cyclization initiated by a difluoroacetate radical. | Construction of a fluorinated polycyclic core structure. | Improved membrane permeability and bioavailability. |

Theoretical and Computational Chemistry Studies of Tert Butyl Difluoroacetate

Electronic Structure and Molecular Conformation Analysis

The electronic structure and three-dimensional shape of a molecule are fundamental to its reactivity and physical properties. For tert-butyl difluoroacetate (B1230586), these characteristics are dictated by the interplay between the bulky tert-butyl group and the electron-withdrawing difluoroacetyl group.

Computational methods, particularly Density Functional Theory (DFT) using functionals like B3LYP or M06-2X with a comprehensive basis set such as 6-311++G(d,p), are standard tools for investigating such properties. Analysis of the closely related tert-butyl acetate (B1210297) reveals two primary conformers: a low-energy C(_s) symmetry structure and a higher-energy C(_1) symmetry structure.

By analogy, tert-butyl difluoroacetate is expected to exhibit similar conformational isomerism, primarily defined by the rotation around the ester C-O single bond. The key dihedral angle is O=C-O-C. The lowest energy conformer is anticipated to have this dihedral angle near 0°, placing the carbonyl group syn-periplanar to the tert-butyl group, which minimizes steric hindrance. The introduction of two fluorine atoms on the acetyl group significantly impacts the electronic structure. The high electronegativity of fluorine induces a strong negative inductive effect (-I), withdrawing electron density from the acetyl carbon chain and the carbonyl group. This withdrawal makes the carbonyl carbon more electrophilic and influences the bond lengths and charge distribution throughout the molecule.

Table 1: Predicted Conformational Data for this compound Data estimated based on computational studies of analogous tert-butyl esters.

| Conformer | Point Group | O=C-O-C Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Syn-periplanar | C(_s) | ~0 | 0.00 |

| Anti-periplanar | C(_1) | ~180 | > 5.0 |

Reaction Pathway Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation barriers. A fundamental reaction of esters is hydrolysis, which can be catalyzed by acid or base.

For the alkaline hydrolysis of this compound, the reaction would proceed via a nucleophilic acyl substitution mechanism. The pathway involves:

Nucleophilic Attack: A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon.

Tetrahedral Intermediate Formation: A transient, negatively charged tetrahedral intermediate is formed.

Leaving Group Departure: The intermediate collapses, expelling the tert-butoxide anion as the leaving group to form difluoroacetic acid.

Proton Transfer: The tert-butoxide, a strong base, deprotonates the difluoroacetic acid in a rapid, final step to yield difluoroacetate and tert-butanol (B103910).

Computational modeling of this pathway involves calculating the energies of the reactants, intermediates, transition states, and products. The transition state (TS) for the rate-determining step, typically the formation of the tetrahedral intermediate, is located on the potential energy surface as a first-order saddle point. Intrinsic Reaction Coordinate (IRC) calculations can then verify that this TS correctly connects the reactants to the intermediate. The calculated free energy of activation (ΔG(\ddagger)) determines the theoretical reaction rate. The electron-withdrawing fluorine atoms are expected to increase the electrophilicity of the carbonyl carbon, potentially lowering the activation barrier for the initial nucleophilic attack compared to non-fluorinated analogs.

Table 2: Hypothetical Thermodynamic Data for Alkaline Hydrolysis of this compound Illustrative values for the key reaction steps.

| Reaction Step | Parameter | Estimated Value (kcal/mol) |

|---|---|---|

| Nucleophilic Attack | ΔG(\ddagger) (Activation Energy) | +15 to +20 |

| Intermediate Formation | ΔG(_{rxn}) (Reaction Energy) | +5 to +10 |

| Overall Reaction | ΔG(_{rxn}) (Reaction Energy) | -10 to -15 |

Bond Dissociation Energies and Stability Assessments

The stability of a molecule can be assessed by examining the energy required to break its chemical bonds. The Bond Dissociation Energy (BDE) is the enthalpy change associated with the homolytic cleavage of a bond in the gas phase. These values can be accurately computed by calculating the energies of the parent molecule and the resulting radical fragments.

In this compound, several key bonds determine its thermal stability:

C-F Bonds: The carbon-fluorine bond is exceptionally strong, with BDEs typically exceeding 100 kcal/mol. This is a major contributor to the thermal stability of fluorinated compounds.

O-C(CH(_3))(_3) Bond: The single bond between the ester oxygen and the tert-butyl carbon is the weakest linkage in the ester functionality, making it a likely site for initial fragmentation under thermal stress.

C-C Bonds: The C-C bonds within the tert-butyl group are typical for alkanes, while the C-C bond of the difluoroacetyl group is strengthened by the inductive effect of the fluorine atoms.

Computational studies on perfluoroalkyl compounds have shown that C-C bond homolytic cleavages are often the favored initial pathways in thermal degradation. researchgate.netpnas.org The high strength of the C-F bonds means that C-F bond scission is a high-energy process and less likely to be the primary decomposition pathway.

Table 3: Estimated Bond Dissociation Energies (BDEs) for Key Bonds in this compound Values are typical and sourced from computational studies on analogous structures.

| Bond | Type of Bond | Estimated BDE (kcal/mol) |

|---|---|---|

| F(_2)HC-C(O)O-C(CH(_3))(_3) | Ester C-O | ~80 - 85 |

| F(_2)HC-C(O)OC-(CH(_3))(_3) | tert-Butyl C-C | ~80 - 85 |

| HCF(_2)-C(O)O-C(CH(_3))(_3) | Acetyl C-C | ~85 - 90 |

| F(_2)HC-C(O)O-C(CH(_3))(_3) | C-F | ~105 - 110 |

Predictive Modeling of Reactivity and Selectivity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) models, provides a framework for estimating the reactivity of a compound based on its calculated molecular properties, known as descriptors. rsc.orgnih.gov For a series of related esters, a QSAR model could be developed to predict a property like the rate constant for hydrolysis.

To build such a model for this compound, one would first compute a range of molecular descriptors. These descriptors fall into several categories:

Electronic Descriptors: These quantify the electron distribution, such as the partial charge on the carbonyl carbon, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO gap. A more positive partial charge on the carbonyl carbon would correlate with a faster rate of nucleophilic attack.

Steric Descriptors: These describe the size and shape of the molecule, including molecular weight, volume, and surface area.

Topological Descriptors: These are numerical representations of the molecular structure and branching.

Once calculated for a training set of molecules with known reactivities, statistical methods like multiple linear regression are used to generate an equation that links the descriptors to the activity. The resulting model can then be used to predict the reactivity of new compounds like this compound. QSAR studies on fluorinated esters have shown that parameters related to electronegativity and polarizability are important for predicting properties like hydrolysis rates. acs.org

Table 4: Key Molecular Descriptors for a Hypothetical QSAR Model of Ester Reactivity Illustrative descriptors that would be calculated for this compound.

| Descriptor Type | Descriptor Name | Role in Predicting Reactivity |

|---|---|---|

| Electronic | Partial Charge on Carbonyl Carbon | Indicates electrophilicity; higher positive charge suggests faster nucleophilic attack. |

| Electronic | LUMO Energy | Lower energy indicates greater susceptibility to nucleophilic attack. |

| Steric | Molar Volume | Relates to the accessibility of the reaction center to reactants. |

| Hydrophobicity | LogP | Influences solubility and partitioning, affecting reaction rates in multiphase systems. |

Solvent Effects on Reaction Mechanisms and Equilibria

Reactions in solution are significantly influenced by the surrounding solvent molecules. Computational chemistry accounts for these effects using various solvation models. These models are crucial for accurately predicting reaction barriers and equilibria in the condensed phase.

Implicit (Continuum) Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. youtube.com This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the quantum mechanical calculation along with the solute. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, but is computationally more demanding.

Hybrid Models: These combine an explicit treatment of the first solvation shell with an implicit model for the bulk solvent, offering a balance of accuracy and efficiency. rsc.orgnih.gov

For the hydrolysis of this compound, the choice of solvent would have a profound impact. According to the Hughes-Ingold rules, reactions that generate charge or concentrate charge in the transition state are accelerated by more polar solvents. wikipedia.org The alkaline hydrolysis involves a neutral ester and a charged nucleophile (OH) proceeding through a charged tetrahedral transition state. A polar protic solvent like water would effectively stabilize this charged transition state through hydrogen bonding and dipole-dipole interactions to a greater extent than it stabilizes the reactants, thus lowering the activation energy and increasing the reaction rate compared to a nonpolar solvent like hexane.

Table 5: Predicted Influence of Solvent Polarity on the Activation Energy of Hydrolysis Qualitative trend based on transition state theory and solvation models.

| Solvent | Dielectric Constant (ε) | Expected Relative ΔG(\ddagger) | Predicted Reaction Rate |

|---|---|---|---|

| Gas Phase | 1 | High | Very Slow |

| Dioxane | 2.2 | Moderate-High | Slow |

| Ethanol | 25 | Moderate | Moderate |

| Water | 78.4 | Low | Fast |

Advanced Analytical Methodologies for Research on Tert Butyl Difluoroacetate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Compounds

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For fluorinated compounds like tert-butyl difluoroacetate (B1230586), the presence of the ¹⁹F nucleus, which has a nuclear spin of 1/2 and 100% natural abundance, offers a powerful analytical window. alfa-chemistry.com

¹⁹F NMR Techniques for Structural and Mechanistic Investigations

¹⁹F NMR spectroscopy is exceptionally sensitive for analyzing organofluorine compounds. huji.ac.il The fluorine nuclei in tert-butyl difluoroacetate are directly attached to the carbonyl carbon, placing them in a distinct electronic environment. The chemical shift in ¹⁹F NMR is highly sensitive to this environment, with electron-withdrawing groups like the ester functionality causing a downfield shift. alfa-chemistry.com

For this compound, the two fluorine atoms on the α-carbon are chemically equivalent, and their signal is expected to appear as a triplet due to coupling with the single proton of the difluoromethyl group (if present, however, in difluoroacetate there is no proton on that carbon, but coupling to the protons of the tert-butyl group through space or across bonds could potentially be observed, though it is often weak). The typical chemical shift range for fluorine atoms attached to a carbonyl group (F-C=O) is between -70 and -20 ppm relative to CFCl₃. ucsb.edu The precise chemical shift provides a reliable diagnostic marker for the difluoroacetate moiety.

Furthermore, spin-spin coupling constants between fluorine and other nuclei, such as ¹³C, provide valuable structural data. The magnitude of these couplings (¹JCF, ²JCF, etc.) can confirm connectivity within the molecule.

Table 1: Predicted ¹⁹F NMR Data for this compound

| Parameter | Expected Value | Information Gained |

|---|---|---|

| Chemical Shift (δ) | -70 to -20 ppm | Confirms the F-C=O environment |

| Multiplicity | Singlet (or complex multiplet if long-range H-F coupling is resolved) | Information on neighboring protons |

| ¹J(¹³C-¹⁹F) Coupling | ~280-300 Hz | Confirms the direct C-F bond |

Multi-Dimensional NMR for Complex Systems

While ¹⁹F NMR is powerful, complex molecular systems often require multi-dimensional NMR techniques for unambiguous structural assignment. For this compound, experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

¹H-¹³C HSQC: This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. For this compound, it would show a clear correlation between the signal for the nine equivalent protons of the tert-butyl group and the corresponding methyl carbon signals, as well as a correlation for the quaternary carbon of the tert-butyl group.

¹H-¹³C HMBC: This technique reveals correlations between protons and carbons over two to three bonds. It is particularly useful for connecting different parts of a molecule. In this case, an HMBC spectrum would show a correlation from the tert-butyl protons to the quaternary carbon and, crucially, to the ester carbonyl carbon (C=O). This long-range correlation would definitively link the tert-butyl group to the difluoroacetate moiety, confirming the ester structure.

These multi-dimensional techniques are essential for distinguishing this compound from potential isomers and for confirming its structure in reaction mixtures without the need for isolation.

Mass Spectrometry (MS) Applications in Reaction Monitoring and Product Characterization

Mass spectrometry is a key technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound, both high-resolution and tandem mass spectrometry provide critical information.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). nih.gov This precision allows for the determination of the elemental composition of a molecule from its exact mass. youtube.com For this compound (C₆H₁₀F₂O₂), HRMS can unambiguously confirm its molecular formula by comparing the experimentally measured mass with the calculated theoretical mass. This capability is crucial for differentiating it from other compounds that might have the same nominal mass.

Table 2: Theoretical Exact Mass Data for this compound

| Molecular Formula | Species | Calculated Exact Mass (m/z) |

|---|---|---|

| C₆H₁₀F₂O₂ | [M+H]⁺ | 153.0721 |

| C₆H₁₀F₂O₂ | [M+Na]⁺ | 175.0540 |

This technique is particularly useful in reaction monitoring, where it can confirm the formation of the desired product in a complex mixture with a high degree of confidence. nih.gov

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves isolating a specific ion (the precursor ion) and subjecting it to fragmentation to produce product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. nih.gov

For this compound, the fragmentation pathway is predictable based on the established behavior of tert-butyl esters. nih.govyoutube.com Upon ionization, the molecular ion is expected to undergo characteristic fragmentation events:

Loss of the tert-butyl cation: The most prominent fragmentation pathway is typically the cleavage of the oxygen-tert-butyl bond to form the highly stable tert-butyl cation ([C(CH₃)₃]⁺) at m/z 57. This is a hallmark of molecules containing a tert-butyl group. youtube.com

Loss of isobutylene: A common rearrangement for esters is the loss of a neutral alkene. In this case, the loss of isobutylene (C₄H₈, mass of 56) would result in a protonated difluoroacetic acid fragment.

Cleavage of the difluoroacetyl group: Fragmentation can also occur with the loss of the CHF₂CO radical or related fragments.

Analysis of these fragmentation pathways allows for detailed structural confirmation and can be used to distinguish between isomeric compounds.

Table 3: Predicted MS/MS Fragmentation for the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 153.07 | 97.00 | C₄H₈ (Isobutylene) | [CHF₂COOH+H]⁺ |

| 153.07 | 57.07 | CHF₂COOH | [C(CH₃)₃]⁺ |

Chromatographic Techniques for Separation and Quantification in Research

Chromatography is essential for separating this compound from reactants, byproducts, and solvents, as well as for its quantification. Both gas and liquid chromatography are applicable, with the choice depending on the specific research objective.

Gas Chromatography (GC): As a relatively volatile ester, this compound is amenable to analysis by GC. chromforum.org Separation would typically be performed on a non-polar or mid-polarity capillary column. A flame ionization detector (FID) would provide excellent sensitivity for quantification. For complex matrices, coupling GC with mass spectrometry (GC-MS) allows for both separation and confident identification based on retention time and mass spectrum. Derivatization is generally not required for a simple ester like this, but could be employed to analyze related, less volatile compounds in the same mixture. sigmaaldrich.comnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile alternative, particularly for monitoring reactions in solution or for analyzing samples that are not suitable for GC. lcms.cz A reversed-phase HPLC method would be the most common approach. Separation would be achieved on a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. To ensure good peak shape and reproducibility, an acidic modifier such as trifluoroacetic acid (TFA) or difluoroacetic acid (DFA) is often added to the mobile phase. Quantification is typically performed using a UV detector, as the ester carbonyl group has a UV absorbance, or a more universal detector like an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

Table 4: Representative Chromatographic Conditions for this compound Analysis

| Technique | Column Type | Mobile Phase / Carrier Gas | Detector | Application |

|---|---|---|---|---|

| Gas Chromatography (GC) | 5% Phenyl Polysiloxane | Helium or Hydrogen | FID or MS | Purity assessment, quantification of volatile components |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Acetonitrile/Water with 0.1% TFA | UV (210 nm) or MS | Reaction monitoring, quantification in solution |

In Situ and Operando Spectroscopic Techniques for Reaction Progress Monitoring

To gain a deeper understanding of reaction kinetics and mechanisms, in situ (in the reaction mixture) and operando (while the reaction is running) spectroscopic techniques are employed. These methods allow for real-time monitoring of reactant consumption and product formation without the need for sampling, which can disturb the reaction equilibrium. spectroscopyonline.com

For the synthesis of this compound, which is an esterification reaction, Fourier Transform Infrared (FTIR) spectroscopy is a particularly powerful tool. scielo.org.conih.gov By using an attenuated total reflectance (ATR) probe immersed directly into the reaction vessel, the progress of the reaction can be continuously tracked.

The key vibrational bands to monitor would include:

The disappearance of the broad O-H stretching band of the carboxylic acid and alcohol starting materials (around 3300-2500 cm⁻¹).

The decrease in the intensity of the C=O stretching band of the carboxylic acid reactant (typically around 1700-1725 cm⁻¹).

The emergence and increase in the intensity of the C=O stretching band of the newly formed ester product, this compound (expected around 1735-1750 cm⁻¹). scielo.org.co

The appearance of the C-O stretching bands characteristic of the ester (around 1300-1000 cm⁻¹).

This real-time data allows for precise determination of reaction endpoints and the calculation of kinetic parameters. nih.gov Coupling the spectroscopic data with mass spectrometry can provide simultaneous information about the gas-phase composition above the reaction, offering a comprehensive view of the process. nih.gov Other techniques like in operando Nuclear Magnetic Resonance (NMR) spectroscopy can also be utilized, providing detailed structural information on intermediates and products as they form. oxinst.comnih.gov

Table 3: Key FTIR Vibrational Frequencies for Monitoring Esterification

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Change During Reaction |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) | Decrease |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Decrease |

| Ester | C=O Stretch | 1735 - 1750 | Increase |

| Ester | C-O Stretch | 1300 - 1000 | Increase |

This table highlights the characteristic infrared bands used to track the progress of the synthesis of this compound.

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Difluoroacetylation

The efficient introduction of the difluoroacetate (B1230586) moiety into organic molecules is a primary focus of current research. The development of novel catalytic systems is at the forefront of these efforts, aiming to overcome the limitations of traditional methods.

One promising area is the use of visible-light photoredox catalysis. nih.gov For instance, a method for the difluoroacetylation and cyclization of chromone-tethered alkenes has been developed using photocatalysts like fac-Ir(ppy)3 or 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene. nih.gov This reaction proceeds through the generation of difluoroacetate radicals from bromodifluoroacetates under visible light, leading to the synthesis of functionalized tetrahydroxanthones in high yields. nih.gov Another approach utilizes organic pigment catalysts under blue light irradiation for direct 2,2-difluoroacetylation. acs.org

Copper-catalyzed reactions also represent a significant advancement. A general and facile method for C(sp2)–H difluoroalkylations of alkenes and (hetero)arenes has been developed using a copper-amine catalyst system with fluoroalkyl halides. acs.org This system is noted for its mild reaction conditions, low cost, broad substrate scope, and excellent functional group compatibility. acs.org The development of ligands, such as highly hindered phosphorus ligands like BrettPhos, has been crucial for facilitating challenging steps in catalytic cycles, such as the reductive elimination in palladium-catalyzed trifluoromethylation, a related transformation. nih.gov

Future research will likely focus on expanding the range of catalysts to include more earth-abundant and less toxic metals. The design of new ligands will continue to be critical in tuning the reactivity and selectivity of these catalytic systems. The ultimate goal is to develop highly efficient, selective, and versatile catalysts that can be applied to a wide array of substrates under mild and environmentally friendly conditions.

Table 1: Comparison of Emerging Catalytic Systems for Difluoroacetylation

| Catalytic System | Catalyst Example | Reaction Type | Key Advantages |

|---|---|---|---|

| Visible-Light Photoredox | fac-Ir(ppy)3 | Radical Cyclization | Mild conditions, high yields, utilizes light energy. nih.gov |

| Copper Catalysis | Copper-Amine Complex | C-H Difluoroalkylation | Low-cost catalyst, broad substrate scope, high functional group tolerance. acs.org |

Integration with Flow Chemistry and Microreactor Technologies

Flow chemistry and microreactor technologies are revolutionizing chemical synthesis by offering enhanced control over reaction parameters, improved safety, and greater scalability. rsc.orgresearchgate.netscielo.br The integration of these technologies into the synthesis and application of tert-butyl difluoroacetate is a key area of future development.

Microreactors provide a high surface-area-to-volume ratio, which allows for superior heat and mass transfer. researchgate.net This is particularly advantageous for highly exothermic or fast reactions that can be difficult to control in traditional batch reactors. uc.pt For reactions involving this compound, this precise control can lead to higher yields, fewer byproducts, and improved reproducibility. uc.pt For example, the direct introduction of the tert-butoxycarbonyl group into organometallic reagents has been shown to be more efficient and sustainable under flow conditions. beilstein-journals.org

Continuous flow systems also enable the safe handling of hazardous reagents and intermediates. rsc.org The small reaction volumes within microreactors minimize the risks associated with unstable or toxic compounds. nih.gov This is particularly relevant for fluorination reactions, which can sometimes involve hazardous reagents. up.ac.za Flow chemistry facilitates the use of gaseous reagents and can address challenges in gas-liquid batch reactions, such as insufficient interfacial contact. rsc.org

Furthermore, flow chemistry allows for the "telescoping" of multiple reaction steps into a single, continuous process without the need for isolating intermediates. nih.gov This streamlines the synthesis, reduces waste, and saves time. The synthesis of various pharmaceutical ingredients has been successfully demonstrated using multi-step flow systems, highlighting the potential for complex molecule synthesis. uc.ptnih.gov The scalability of flow processes is another major advantage; instead of using larger reactors, production can be increased by running multiple microreactors in parallel ("numbering-up") or by extending the operation time. scielo.br

Future work will focus on designing dedicated flow reactors optimized for difluoroacetylation reactions using this compound. This includes the development of integrated systems with in-line analysis and purification technologies to enable fully automated and efficient synthesis. nih.gov

Application in Autonomous Chemical Research and AI-Driven Synthesis

The application of these autonomous technologies to reactions involving this compound could lead to the rapid development of novel difluoroacetylated compounds for applications in pharmaceuticals and materials science. It can also aid in understanding complex reaction mechanisms by identifying key factors that influence the reaction outcome. nih.gov

Exploration of New Reactivity Modes and Synthetic Transformations

Beyond its role as a simple difluoroacetylation agent, researchers are exploring novel reactivity modes of this compound and related compounds to access new synthetic transformations.

One area of interest is the generation of difluoroacetate radicals under photoredox conditions. nih.gov As mentioned earlier, these radicals can participate in cyclization reactions to form complex heterocyclic structures. nih.gov This radical-based approach opens up new avenues for the construction of carbon-carbon and carbon-heteroatom bonds.

Another potential reactivity mode is the generation of difluorocarbene. While not directly from this compound, related compounds like trimethylsilyl (B98337) fluorosulfonyldifluoroacetate have been shown to be effective precursors for difluorocarbene. researchgate.net This highly reactive intermediate can then undergo cyclopropanation reactions with alkenes to form gem-difluorocyclopropanes, which are valuable building blocks in organic synthesis. researchgate.net Future research could focus on developing conditions to generate difluorocarbene directly from more accessible reagents like this compound.

Furthermore, the unique electronic properties of the difluoroacetate group can be exploited in other types of transformations. For example, it can act as a leaving group or influence the reactivity of adjacent functional groups. The exploration of these less-obvious reactivity patterns could lead to the development of entirely new synthetic methodologies. The use of tert-butyl nitrite (B80452) (TBN), a related tert-butyl compound, as a multitasking reagent in various reactions like oxidation, diazotization, and nitration showcases how the tert-butyl group can be part of versatile reagents. nih.govrsc.org

Sustainable and Green Chemistry Aspects in Difluoroacetate Research

The principles of green chemistry are increasingly influencing the design of synthetic processes. ucsb.edu For research involving this compound, this translates to a focus on developing more sustainable and environmentally benign methodologies. rsc.org

A key aspect of green chemistry is the reduction or elimination of hazardous substances. ucsb.edu This involves replacing toxic solvents with greener alternatives. ox.ac.uk Research into performing difluoroacetylation reactions in water, using micellar catalysis to solubilize organic reactants, is a promising direction. ucsb.edu This approach not only reduces reliance on volatile organic solvents but can also enhance reaction rates. ucsb.edu Solvent-free reaction conditions, potentially utilizing technologies like electromagnetic milling, also represent a significant step towards greener synthesis. rsc.org

Improving atom economy—the efficiency with which atoms from the reactants are incorporated into the final product—is also crucial. ucsb.edu This involves designing reactions that minimize the formation of byproducts. C-H functionalization reactions are particularly attractive from this perspective as they avoid the need for pre-functionalized substrates, thus reducing the number of synthetic steps and the amount of waste generated. acs.org

Table 2: Chemical Compounds Mentioned